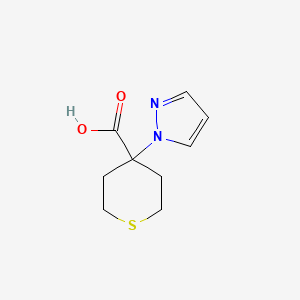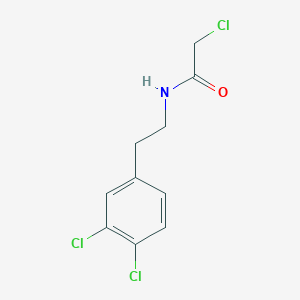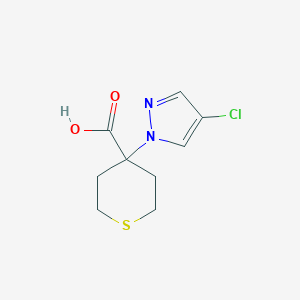
4-Pyrazol-1-ylthiane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrazol-1-ylthiane-4-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a thiane derivative of pyrazole, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. The synthesis method of 4-Pyrazol-1-ylthiane-4-carboxylic acid is relatively straightforward, and it has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 4-Pyrazol-1-ylthiane-4-carboxylic acid is not well understood, but it is believed to interact with enzymes and proteins in a similar manner to other thiol-containing compounds. It may also act as a reactive intermediate in various biochemical reactions, leading to the formation of new compounds with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pyrazol-1-ylthiane-4-carboxylic acid are not well studied, but it is believed to have antioxidant and anti-inflammatory properties. It may also interact with various enzymes and proteins, leading to changes in their activity and function.
実験室実験の利点と制限
The advantages of using 4-Pyrazol-1-ylthiane-4-carboxylic acid in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, its limitations include its relatively low solubility in water and some organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-Pyrazol-1-ylthiane-4-carboxylic acid, including:
1. Investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.
2. Study of its interactions with enzymes and proteins, as well as its potential as a biochemical probe.
3. Synthesis of novel materials using 4-Pyrazol-1-ylthiane-4-carboxylic acid as a building block, with unique properties and potential applications in various fields.
4. Investigation of its potential as a catalyst for various chemical reactions, due to its unique structure and reactivity.
Conclusion
In conclusion, 4-Pyrazol-1-ylthiane-4-carboxylic acid is a heterocyclic organic compound with unique properties and potential applications in various scientific fields. Its ease of synthesis and potential applications make it an attractive target for further research, and its interactions with enzymes and proteins make it an interesting biochemical probe. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-Pyrazol-1-ylthiane-4-carboxylic acid involves the reaction of ethyl 2-oxo-4-pyrazoline-3-carboxylate with elemental sulfur and sodium methoxide. This reaction yields the desired product in good yields and high purity. The reaction mechanism involves the formation of an intermediate thiolate anion, which then reacts with the pyrazoline ring to form the thiane ring.
科学的研究の応用
4-Pyrazol-1-ylthiane-4-carboxylic acid has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, it has been studied for its interactions with enzymes and proteins, as well as its potential as a biochemical probe. In materials science, it has been investigated for its potential applications as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-pyrazol-1-ylthiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONKWFTWKIVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)

![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)


![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)